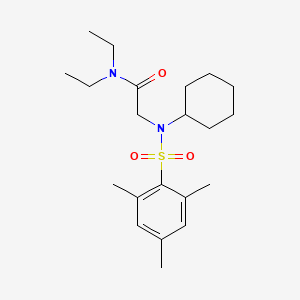

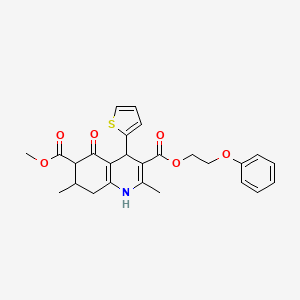

![molecular formula C19H18ClFN4O B4628511 N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-fluorophenyl)urea](/img/structure/B4628511.png)

N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-fluorophenyl)urea

Vue d'ensemble

Description

N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-fluorophenyl)urea is a compound of interest in the field of chemical research due to its unique structure incorporating both pyrazole and urea functional groups. This combination potentially offers interesting chemical and physical properties that could be useful in various applications, excluding drug use and dosage considerations.

Synthesis Analysis

The synthesis of similar urea derivatives typically involves the reaction of appropriate isocyanates with amines or hydrazines. For instance, a series of N-(4-oxoadamantan-1-yl)-N'-[fluoro(chloro)phenyl]ureas were synthesized in yields ranging from 27–73% by reacting 1-isocyanatoadamantan-4-one with fluoro- and chlorosubstituted anilines (Danilov et al., 2020). This method could potentially be adapted for the synthesis of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-fluorophenyl)urea by selecting appropriate starting materials.

Molecular Structure Analysis

The molecular structure of compounds similar to N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-fluorophenyl)urea often exhibits planarity with certain substituents, such as fluorophenyl groups, oriented perpendicular to the main molecule frame. For example, the structural characterization of isostructural thiazoles demonstrated that the molecules are essentially planar apart from the fluorophenyl groups, which are roughly perpendicular to the rest of the molecule (Kariuki et al., 2021).

Applications De Recherche Scientifique

Cellular Regulation and Plant Biology

Urea derivatives, including compounds with structural similarities to N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-fluorophenyl)urea, have demonstrated significant biological activities, such as cytokinin-like activity, which positively regulates cell division and differentiation. For instance, compounds like forchlorofenuron (CPPU) and thidiazuron (TDZ) are known for their potent effects on in vitro plant morphogenesis, surpassing even some natural adenine compounds in efficacy (Ricci & Bertoletti, 2009).

Drug Discovery and Disease Treatment

Research into urea derivatives has led to the discovery of potent inhibitors targeting specific enzymes or receptors. For example, the structural optimization of pyrazolo[3,4-d]pyrimidine derivatives resulted in the identification of potent FMS-like tyrosine kinase 3 (FLT3) inhibitors. These compounds showed significant promise in preliminary antipsoriasis tests, with one compound, in particular, demonstrating remarkable efficacy in a psoriatic animal model without recurrence post-treatment (Guo-Bo Li et al., 2016).

Agrochemical Applications

The urea scaffold is also explored in the context of agrochemicals, where derivatives have been used to modulate the performance of nitrogen-intensive crops such as potatoes. By comparing the effects of inhibitors and biostimulants on agronomic performance and nitrogen losses, researchers aim to enhance crop yield and minimize environmental impact. This approach underscores the versatility of urea derivatives in improving agricultural practices and outcomes (E. F. Souza, C. Rosen, & R. Venterea, 2019).

Chemical Synthesis and Characterization

The urea moiety is a focal point in the synthesis of novel compounds with potential therapeutic and industrial applications. Studies have synthesized and evaluated a range of urea derivatives for their antibacterial activities, demonstrating the chemical diversity and applicability of urea-based compounds in developing new antibacterial agents (Abdullah M. Asiri & Salman A. Khan, 2010).

Propriétés

IUPAC Name |

1-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-(3-fluorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClFN4O/c1-12-18(23-19(26)22-16-8-5-7-15(21)10-16)13(2)25(24-12)11-14-6-3-4-9-17(14)20/h3-10H,11H2,1-2H3,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKCDYOCKDIPBEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)NC(=O)NC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClFN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(3-fluorophenyl)urea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

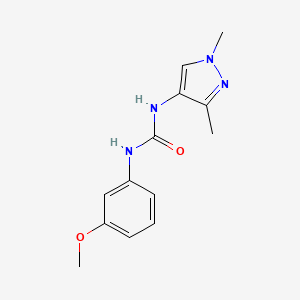

![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3,5-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B4628436.png)

![N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B4628449.png)

![4-methyl-1-({1-[(3-phenylpropyl)sulfonyl]-4-piperidinyl}carbonyl)piperidine](/img/structure/B4628451.png)

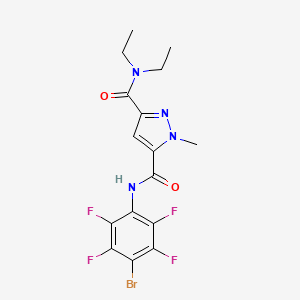

![3-methoxy-N-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]benzamide](/img/structure/B4628462.png)

![{2,6-dichloro-4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B4628468.png)

![N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B4628481.png)

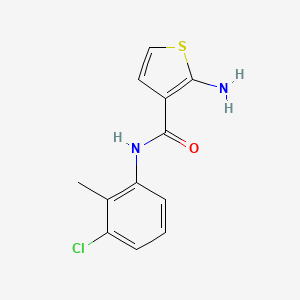

![5-(2-furyl)-4-[({5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furyl}methylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B4628500.png)

![N-benzyl-2-cyano-3-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)acrylamide](/img/structure/B4628535.png)